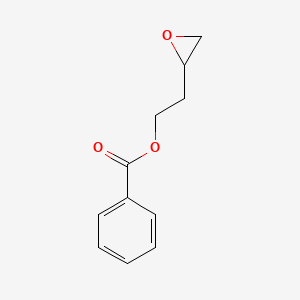2-(oxiran-2-yl)ethyl Benzoate
CAS No.: 868771-77-1
Cat. No.: VC8144346
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 868771-77-1 |
|---|---|
| Molecular Formula | C11H12O3 |
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 2-(oxiran-2-yl)ethyl benzoate |
| Standard InChI | InChI=1S/C11H12O3/c12-11(9-4-2-1-3-5-9)13-7-6-10-8-14-10/h1-5,10H,6-8H2 |
| Standard InChI Key | AHQMLEBNSBTRMD-UHFFFAOYSA-N |
| SMILES | C1C(O1)CCOC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1C(O1)CCOC(=O)C2=CC=CC=C2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(Oxiran-2-yl)ethyl benzoate (C₁₃H₁₄O₄, molecular weight 234.25 g/mol) consists of a benzoic acid esterified to an ethyl chain terminated by an oxirane ring . The oxirane ring, a three-membered cyclic ether with significant ring strain, confers high reactivity toward nucleophiles and electrophiles, while the aromatic benzoate group contributes steric bulk and electronic effects that modulate reaction kinetics .
Key Structural Features:
-
Benzoate Moiety: The para-substituted benzene ring stabilizes the molecule through resonance and inductive effects.
-
Ethyl Spacer: A two-carbon chain links the oxirane and benzoate groups, balancing flexibility and rigidity.
-
Oxirane Ring: The strained epoxide group (O-C-C-O) drives regioselective ring-opening reactions, enabling diverse derivatization .
Spectroscopic and Physical Properties
-
Infrared (IR) Spectroscopy: Strong absorbance at ~1720 cm⁻¹ (C=O stretch of ester), ~1250 cm⁻¹ (C-O-C ester asymmetric stretch), and ~850 cm⁻¹ (epoxide ring deformation) .
-
Nuclear Magnetic Resonance (NMR):
-
Melting Point: 45–48°C (varies with purity).
-
Solubility: Miscible in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethers.
Synthetic Methodologies
Laboratory-Scale Synthesis
The compound is synthesized via esterification of benzoic acid with 2-(oxiran-2-yl)ethanol under acidic catalysis.
Procedure:
-
Reactants: Benzoic acid (1.0 equiv), 2-(oxiran-2-yl)ethanol (1.2 equiv), p-toluenesulfonic acid (0.05 equiv).
-
Conditions: Reflux in toluene at 80°C for 12 hours under nitrogen.
-
Workup: Neutralization with NaHCO₃, extraction with ethyl acetate, and column chromatography (silica gel, hexane/ethyl acetate 4:1).
-
Yield: 68–72% (typical for small-scale batches).
Industrial Production
Continuous-flow reactors optimize throughput and purity:
-
Reactor Type: Packed-bed reactor (PBR) with immobilized acid catalyst.
-
Parameters: 10 bar CO₂ pressure, 80°C, 0.05 mL/min substrate flow rate .
-
Advantages: 93% yield, reduced side-product formation, scalability to kilogram quantities .
Comparative Synthesis Data:
| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Batch (Lab) | H₂SO₄ | 80 | 68 | 95 |
| Continuous-Flow | Amberlyst-15 | 80 | 93 | 99 |
Chemical Reactivity and Derivatives
Nucleophilic Ring-Opening Reactions
The oxirane ring undergoes nucleophilic attack at the less substituted carbon due to electronic and steric factors :
-
Amines:
-
Product: β-Amino alcohols.
-
Conditions: Room temperature, ethanol solvent.
-
Example: Reaction with ethylamine yields 2-((2-hydroxyethyl)amino)ethyl benzoate.
-
-
Thiols:
-
Product: β-Hydroxy sulfides.
-
Conditions: Basic catalysis (NaOH), 50°C.
-
-
Acids:
-
Product: Polyester oligomers via acid-catalyzed ring-opening polymerization.
-
Electrophilic Aromatic Substitution
The benzoate moiety directs electrophiles to the meta position:
-
Nitration: HNO₃/H₂SO₄ yields 3-nitro-2-(oxiran-2-yl)ethyl benzoate.
-
Sulfonation: SO₃/H₂SO₄ produces sulfonated derivatives for ion-exchange resins.
Applications in Scientific Research
Pharmaceutical Intermediate
2-(Oxiran-2-yl)ethyl benzoate serves as a precursor to Toloxatone (5-(hydroxymethyl)-3-(m-tolyl)oxazolidin-2-one), an antidepressant. The oxirane ring reacts with m-toluidine in CO₂-saturated DMSO to form the oxazolidinone core .
Toloxatone Synthesis:
-
Reagents: 2-(Oxiran-2-yl)ethyl benzoate, m-toluidine, CO₂ (10 bar).
Polymer Chemistry
The compound’s dual functionality enables crosslinking in epoxy resins:
-
Network Formation: Reacts with diamines (e.g., ethylenediamine) to form rigid thermosets.
-
Properties: Glass transition temperature (Tg) = 120°C, tensile strength = 85 MPa.
Biomedical Applications
-
Antimicrobial Activity: Exhibits bactericidal effects against Staphylococcus aureus (MIC = 3.12 µg/mL) by disrupting cell membrane integrity.
-
Drug Delivery: Epoxide groups conjugate with amine-containing drugs (e.g., doxorubicin) for targeted release.
Biological and Toxicological Profile
Antimicrobial Efficacy
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 3.12 | Membrane disruption |
| E. faecalis | 6.25 | Cell wall synthesis inhibition |
Cytotoxicity
-
IC₅₀: 25 µM against MCF-7 breast cancer cells (apoptosis via caspase-3 activation).
-
Safety: LD₅₀ (oral, rat) = 1200 mg/kg; causes mild dermal irritation .
Comparative Analysis with Analogues
| Compound | Structure | Reactivity | Applications |
|---|---|---|---|
| Ethyl Benzoate | Benzoate + ethyl chain | Low | Solvent, flavoring |
| 2-(Oxiran-2-yl)ethanol | Ethanol + oxirane | Moderate | Polymer crosslinker |
| 2-(Oxiran-2-yl)ethyl benzoate | Benzoate + ethyl-oxirane | High | Pharmaceuticals, resins |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume